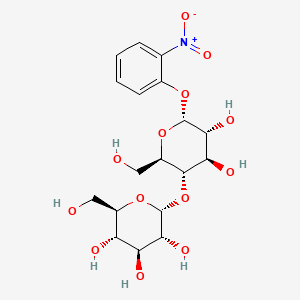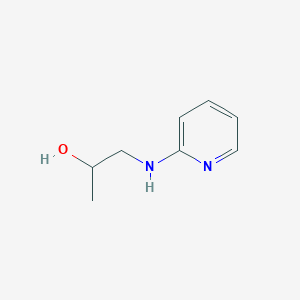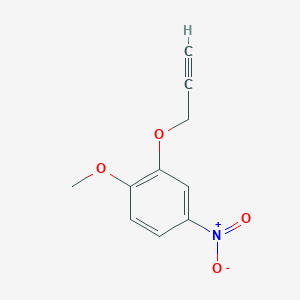
2-Nitrophenylmaltoside
Übersicht
Beschreibung
2-Nitrophenylmaltoside is a chemical compound with the molecular formula C18H25NO13. It is a derivative of maltose, where one of the glucose units is substituted with a nitrophenyl group. This compound is often used in biochemical assays and research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylmaltoside typically involves the reaction of maltose with 2-nitrophenyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of maltose attacks the nitrophenyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenylmaltoside undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or enzymes, this compound can be hydrolyzed to produce maltose and 2-nitrophenol.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Hydrolysis: Maltose and 2-nitrophenol.
Reduction: 2-Aminophenylmaltoside.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenylmaltoside is widely used in scientific research due to its ability to act as a substrate in enzymatic assays. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of enzymes such as amylases and glucosidases.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Chemistry: Utilized in synthetic chemistry to study reaction mechanisms and pathways.
Industry: Applied in the production of biochemical reagents and diagnostic kits.
Wirkmechanismus
The mechanism of action of 2-Nitrophenylmaltoside involves its interaction with specific enzymes. For instance, in the presence of amylase, this compound is hydrolyzed to produce maltose and 2-nitrophenol. The release of 2-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets include the active sites of enzymes that catalyze the hydrolysis of glycosidic bonds.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylmaltoside: Similar structure but with the nitro group at the para position.
2-Chloro-4-nitrophenylmaltoside: Contains a chloro group in addition to the nitro group.
2-Aminophenylmaltoside: The nitro group is reduced to an amino group.
Uniqueness: 2-Nitrophenylmaltoside is unique due to its specific nitro substitution, which makes it a valuable substrate in enzymatic assays. Its ability to release a measurable product (2-nitrophenol) upon hydrolysis makes it particularly useful in biochemical research and diagnostics.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-LTHBGAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185136 | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31208-93-2 | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)
![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)


![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)






